

# DPM-1001 Trihydrochloride: A Technical Whitepaper on its Discovery and Synthesis

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## Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143

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## Abstract

**DPM-1001 trihydrochloride** is a novel, potent, and orally bioavailable non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2][3] As an analog of the PTP1B inhibitor MSI-1436 (trodesquamine), DPM-1001 has emerged as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and obesity.[4][3] Furthermore, its unique properties as a highly specific copper chelator have led to its investigation as a treatment for Wilson's disease, a rare genetic disorder characterized by copper accumulation.[5][6][7] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **DPM-1001 trihydrochloride**.

## Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical therapeutic target for metabolic disorders due to its role in downregulating the signaling pathways of insulin and leptin. Inhibition of PTP1B enhances the sensitivity of these pathways, offering a potential treatment for insulin resistance and obesity. DPM-1001 is a second-generation PTP1B inhibitor developed to overcome the limitations of earlier compounds, demonstrating improved oral bioavailability and potency.[4][8] Recent discoveries have also highlighted its potent and specific copper-chelating properties, expanding its therapeutic potential to genetic disorders of metal metabolism.[5] DepYmed, Inc. is currently developing DPM-1001 and has received

Orphan Drug Designation from the U.S. Food and Drug Administration for its application in Wilson's Disease.[6][7]

## Physicochemical Properties and Quantitative Data

DPM-1001 is characterized by the following chemical and biological properties:

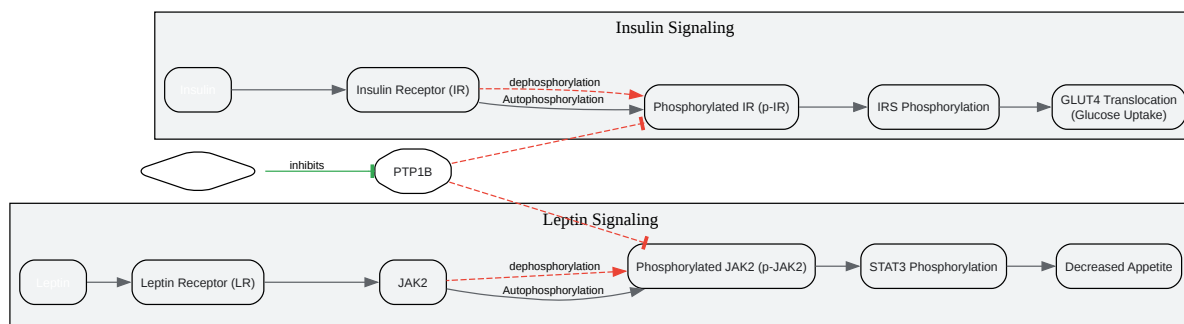
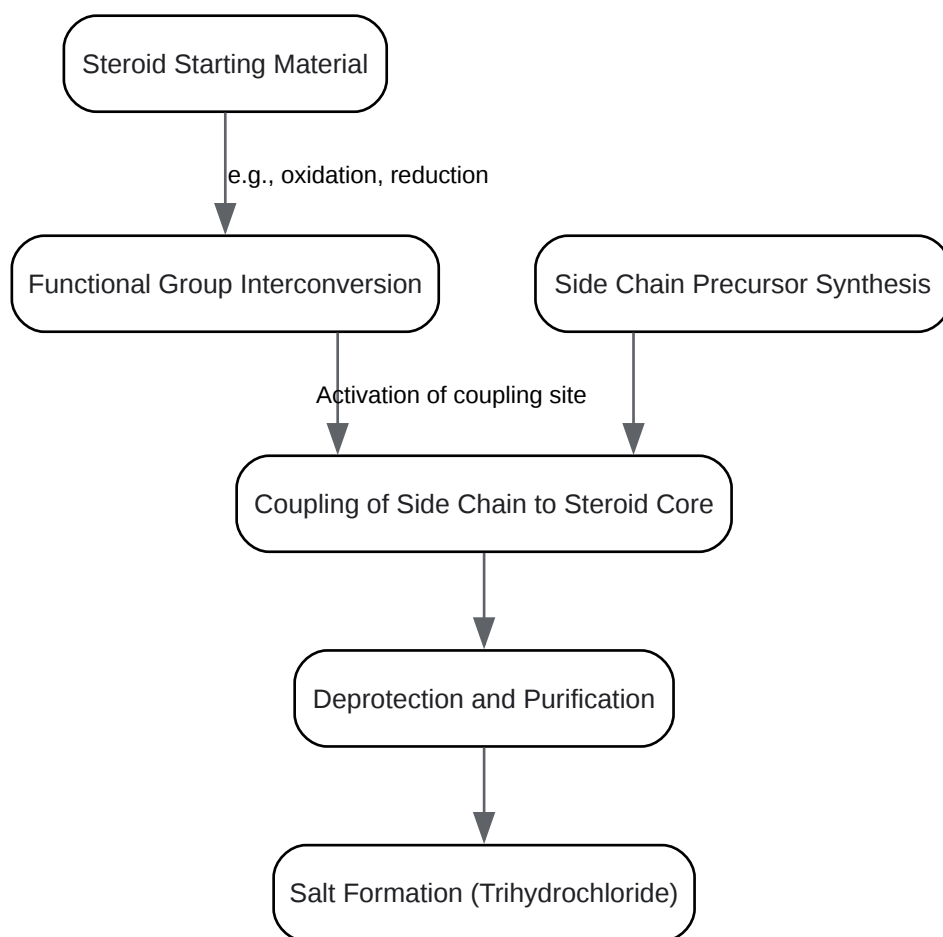
Property	Value	Reference
Chemical Formula	C35H57N3O3	[2]
CAS Number	1471172-27-6	[2]
PTP1B Inhibition (IC50)	100 nM	[1][3][8]
Mechanism of Inhibition	Non-competitive	[1][2]
Oral Bioavailability	Yes	[1][4]

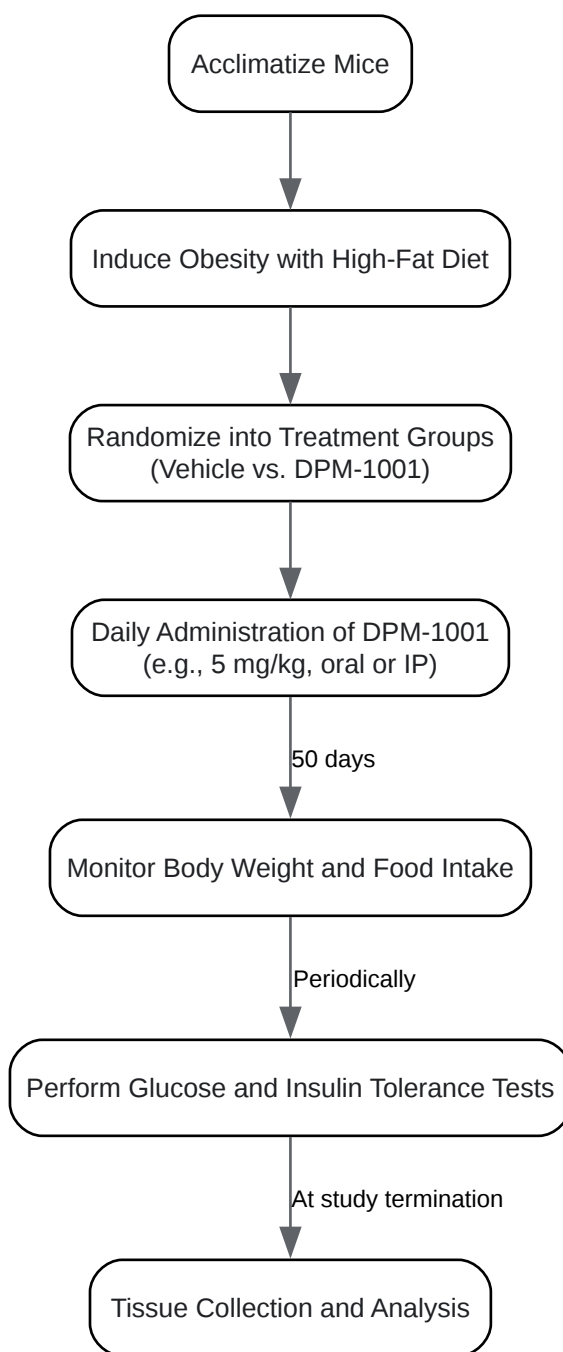
## Discovery and Synthesis

The discovery of DPM-1001 stemmed from research into analogs of MSI-1436 (trodesquamine) with improved drug-like properties. While specific, detailed synthesis protocols are often proprietary, the general approach to synthesizing DPM-1001, an aminosterol derivative, would involve a multi-step process starting from a suitable steroid scaffold.

## Conceptual Synthesis Workflow

The synthesis would likely involve the functionalization of a steroid core, followed by the attachment of the side chain containing the pyridine and amine functionalities, which are crucial for its biological activity.





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